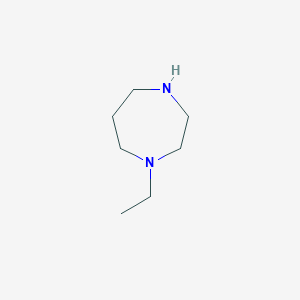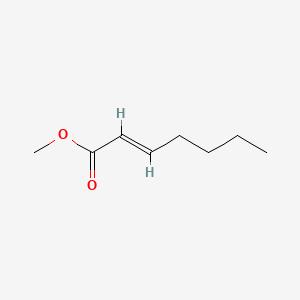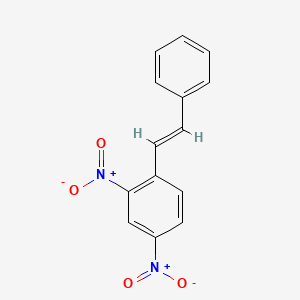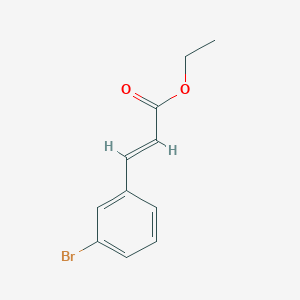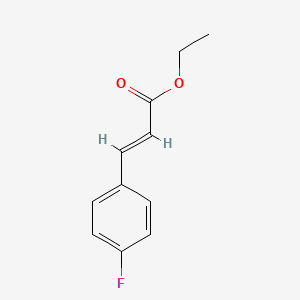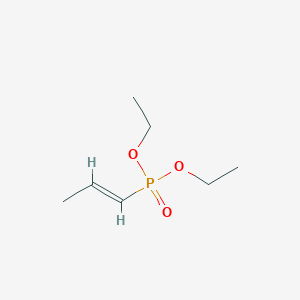
(E)-1-diethoxyphosphorylprop-1-ene
Vue d'ensemble
Description
(E)-1-diethoxyphosphorylprop-1-ene is a chemical compound that serves as an intermediate or a reactant in various synthetic processes. It is characterized by the presence of a diethoxyphosphoryl group attached to an alkene, which provides reactive sites for further chemical transformations. This functionality is pivotal in the synthesis of various organic molecules, including terpenes, coumarins, and nucleotide analogues.
Synthesis Analysis
The synthesis of compounds related to (E)-1-diethoxyphosphorylprop-1-ene has been reported in the literature. For instance, the preparation of (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate, an intermediate in the nonmevalonate terpene biosynthetic pathway, was achieved through a six-step reaction starting from hydroxyacetone and (ethoxycarbonylmethenyl)-triphenylphosphorane with an overall yield of 38% . Additionally, the synthesis of trans-3-diethoxyphosphoryl-4-aryl-3,4-dihydrocoumarins from electron-rich hydroxyarenes and (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids was catalyzed by trifluoromethanesulfonic acid, demonstrating the utility of (E)-1-diethoxyphosphorylprop-1-ene derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds containing diethoxyphosphoryl groups has been elucidated through crystallographic studies. For example, the crystal structure of 1,3-bis(diethoxyphosphoryl)-2,4-bis(ethylacetate)-p-tert-butylcalix arene was determined, revealing a cone conformation with significant distortion due to the steric demands of the substituents . This structural information is crucial for understanding the reactivity and complexation properties of diethoxyphosphoryl derivatives.
Chemical Reactions Analysis
(E)-1-diethoxyphosphorylprop-1-ene and its derivatives participate in various chemical reactions. The cross-coupling of E-1-tributylstannyl-3,3-diethoxy-prop-1-ene with acyl chlorides and tosyl chloride in the presence of palladium catalysts has been reported, leading to the formation of ketoacetals and vinylsulphones, respectively . These reactions demonstrate the versatility of diethoxyphosphoryl-containing compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-1-diethoxyphosphorylprop-1-ene derivatives are influenced by the presence of the diethoxyphosphoryl group. This group is known to impart certain characteristics, such as increased reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic applications. The crystallographic data provide insights into the molecular dimensions and conformational preferences of these compounds, which are important for predicting their behavior in chemical reactions .
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
One key application of derivatives related to "(E)-1-diethoxyphosphorylprop-1-ene" is in the field of synthetic chemistry, where these compounds serve as precursors or intermediates in the synthesis of various organic compounds. For example, the easily prepared E-1-tributylstannyl-3,3-diethoxy-prop-1-ene reacts with acyl chlorides to yield 1,4-ketoacetals, demonstrating its utility in cross-coupling reactions to synthesize β-diethoxymethylvinylsulphones. Such reactions are crucial for generating β-formylvinylanion equivalents, highlighting the compound's role in synthesizing valuable synthetic intermediates (Parrain et al., 1993).
Biological Functions and Implications
While the initial query focused on "(E)-1-diethoxyphosphorylprop-1-ene," broader research into similar compounds reveals their potential implications in biological processes and the understanding of disease mechanisms. For instance, studies on endothelial nitric oxide synthase (eNOS) activity, which is crucial for cardiovascular health, involve the exploration of compounds that can influence eNOS activity. Activation of eNOS by specific phosphorylation events, regulated by proteins such as Akt, underscores the importance of understanding how various compounds can modulate this pathway, impacting blood pressure homeostasis and vascular integrity (Vasquez-Vivar et al., 1998).
Enzymatic Activity and Inhibition
The study of ene-reductases (ERs), enzymes capable of reducing carbon-carbon double bonds adjacent to a carbonyl group, has revealed their potential in industrial biocatalysis, highlighting the broader context in which related compounds might be studied. ERs have been investigated for their role in synthetic biology and metabolic engineering, aimed at producing fine and specialty chemicals. The discovery and engineering of ERs for specific substrate selectivity and activity can lead to innovative approaches in the synthesis of complex organic molecules, underscoring the significance of understanding the chemical and biological interactions of compounds like "(E)-1-diethoxyphosphorylprop-1-ene" (Toogood & Scrutton, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-diethoxyphosphorylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYLCOEVPIQKH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420649 | |
| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-diethoxyphosphorylprop-1-ene | |
CAS RN |
5954-65-4 | |
| Record name | Diethyl (1E)-prop-1-en-1-ylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)
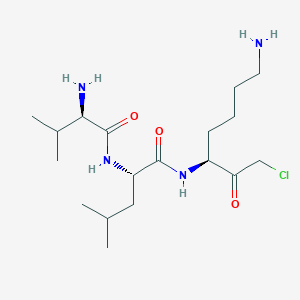
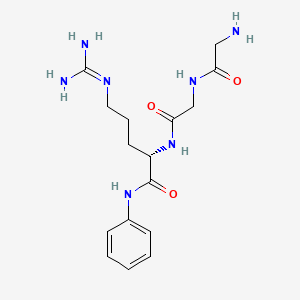
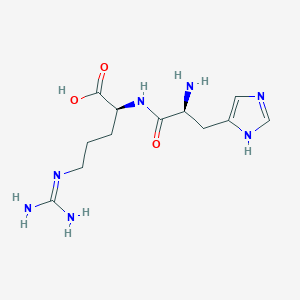
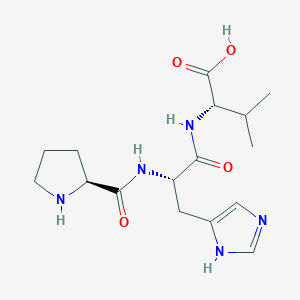
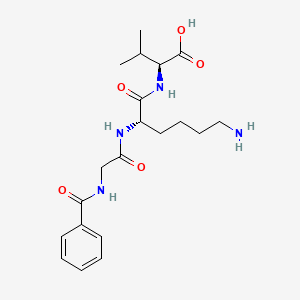
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
